molecular formula C20H19NOS B11040714 (1E)-4,4,6,8-tetramethyl-1-(thiophen-2-ylmethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6,8-tetramethyl-1-(thiophen-2-ylmethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040714
M. Wt: 321.4 g/mol
InChI Key: ULCGCQCBSRNYSA-LICLKQGHSA-N
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Description

4,4,6,8-Tetramethyl-1-[(E)-1-(2-thienyl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with multiple methyl groups and a thienyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-tetramethyl-1-[(E)-1-(2-thienyl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of substituted quinolines followed by functionalization at specific positions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-Tetramethyl-1-[(E)-1-(2-thienyl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and pyrroloquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the thienyl and pyrroloquinoline rings.

Scientific Research Applications

4,4,6,8-Tetramethyl-1-[(E)-1-(2-thienyl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,4,6,8-tetramethyl-1-[(E)-1-(2-thienyl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: A similar compound with one less methyl group.

    1-[(1H-Benzo[d]imidazol-2-yl)amino]methylidene-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: A derivative with a benzimidazole substituent.

Uniqueness

4,4,6,8-Tetramethyl-1-[(E)-1-(2-thienyl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group and multiple methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NOS

Molecular Weight

321.4 g/mol

IUPAC Name

(3E)-6,9,11,11-tetramethyl-3-(thiophen-2-ylmethylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C20H19NOS/c1-12-8-15-13(2)11-20(3,4)21-18(15)16(9-12)17(19(21)22)10-14-6-5-7-23-14/h5-11H,1-4H3/b17-10+

InChI Key

ULCGCQCBSRNYSA-LICLKQGHSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C\C4=CC=CS4)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC4=CC=CS4)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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